
(S)-2,3,4,5-tetrahydrodipicolinic acid
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説明
(S)-2,3,4,5-tetrahydrodipicolinic acid is the (2S)-stereoisomer of 2,3,4,5-tetrahydrodipicolinic acid. It is a conjugate acid of a (S)-2,3,4,5-tetrahydrodipicolinate(2-).
化学反応の分析
Reduction by 4-Hydroxy-Tetrahydrodipicolinate Reductase (DapB)
The 4-hydroxy derivative is reduced to THDP by dihydrodipicolinate reductase (DapB; EC 1.17.1.8) :
(2S,4S) 4 hydroxy THDP+NAD P H+H+DapBTHDP+NAD P ++H2O
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Key features :
Succinylation by Tetrahydrodipicolinate N-Succinyltransferase (DapD)
THDP undergoes N-succinylation in Escherichia coli and related bacteria via tetrahydrodipicolinate N-succinyltransferase (DapD; EC 2.3.1.117) :
THDP+succinyl CoA+H2ODapDN succinyl L 2 amino 6 oxoheptanedioate+CoA
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Role : Channels THDP into the succinylase branch of the DAP pathway for lysine and peptidoglycan biosynthesis .
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Kinetics :
Comparative Reaction Table
Research Implications
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Antimicrobial Targets : DapA and DapB are validated targets for antibiotics due to their absence in humans .
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Structural Insights : Crystal structures of M. tuberculosis DapA (PDB: 5H7Q) reveal active-site residues critical for inhibitor design .
Controversies and Open Questions
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DapA Product Identity : Conflicting reports on whether the product is 4-hydroxy-THDP or dihydrodipicolinate highlight the need for in vivo validation .
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Reductase Reversibility : Physiological relevance of DapB-catalyzed oxidation remains unclear .
THDP’s reactivity underpins its role in bridging central carbon metabolism and lysine biosynthesis. Ongoing studies aim to exploit these reactions for metabolic engineering and therapeutic development.
Q & A
Q. Basic: What is the biosynthetic pathway for (S)-2,3,4,5-tetrahydrodipicolinic acid in lysine metabolism?
Methodological Answer:
(S)-THDPA is synthesized via the diaminopimelate (DAP) pathway. The enzyme 4-hydroxy-tetrahydrodipicolinate synthase (DapA) catalyzes a multistep reaction:
Condensation : Pyruvate and L-aspartate-4-semialdehyde (ASA) are condensed via a Schiff base intermediate formed by a conserved catalytic lysine residue in DapA.
Cyclization : The enamine intermediate undergoes cyclization to yield (2S,4S)-4-hydroxy-THDPA (HTPA).
Reduction : HTPA is dehydrated and reduced by 4-hydroxy-tetrahydrodipicolinate reductase (DapB) to form (S)-THDPA .
Key Validation Techniques :
- Isotopic labeling (e.g., ¹³C-pyruvate) to track carbon flux in enzymatic assays.
- HPLC-MS to quantify intermediates in lysine biosynthesis .
Q. Advanced: How can structural studies resolve stereochemical ambiguities in THDPA synthesis?
Methodological Answer:
Stereospecific synthesis of (S)-THDPA requires X-ray crystallography to determine enzyme-substrate interactions. For example:
- DapA crystal structures (e.g., from Methylacidiphilum fumariolicum SolV at 2.1 Å resolution) reveal conserved active-site residues (e.g., Lys162) critical for Schiff base formation and stereochemical control .
- Phaser software (molecular replacement) resolves crystallographic phases to model THDPA intermediates in enzyme-bound states .
Experimental Design :
Co-crystallize DapA with pyruvate/ASA analogs.
Use synchrotron radiation for high-resolution data collection.
Validate stereochemistry via anomalous scattering (e.g., selenium-labeled mutants) .
Q. Basic: What analytical methods confirm THDPA identity and purity in vitro?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
Q. Advanced: How to address contradictions in DapA kinetic data across species?
Methodological Answer:
Discrepancies in DapA kinetics (e.g., Kₘ for ASA) arise from allosteric regulation by lysine and phylogenetic divergence:
Enzyme Assays :
- Compare DapA from E. coli (lysine-sensitive) vs. methanogens (lysine-insensitive) using coupled spectrophotometric assays (NADPH oxidation via DapB).
Phylogenetic Analysis :
- Construct gene trees for dapA and dapL to identify evolutionary clades with distinct regulatory mechanisms .
Site-Directed Mutagenesis :
- Test residues in allosteric pockets (e.g., Arg234 in M. fumariolicum DapA) to dissect feedback inhibition .
Q. Basic: What role does THDPA play in bacterial cell wall synthesis?
Methodological Answer:
THDPA is a precursor for meso-diaminopimelate (m-DAP) , a cross-linking component of peptidoglycan. Key steps:
Aminotransferase Pathway :
- THDPA → N-succinyl-L,L-diaminopimelic acid via DapL (aminotransferase).
Incorporation into Peptidoglycan :
- m-DAP links glycan strands via penicillin-binding proteins (PBPs) .
Validation :
- Muramidase digestion followed by HPLC quantifies m-DAP in cell wall hydrolysates.
- Knockout strains (dapA⁻) require DAP supplementation for growth .
Q. Advanced: How to optimize THDPA yields in engineered microbial systems?
Methodological Answer:
Metabolic Engineering Strategies :
Feedback Inhibition Bypass :
Cofactor Balancing :
- Optimize NADPH supply via pentose phosphate pathway overexpression.
Machine Learning Integration :
- Tools like EBPI extract pathway data from literature to design synthetic operons (e.g., dapA-dapB-dapL) .
Analytical Workflow :
- 13C-MFA (metabolic flux analysis) maps carbon distribution.
- RNA-seq identifies transcriptional bottlenecks .
Q. Basic: How is THDPA implicated in antibiotic resistance studies?
Methodological Answer:
THDPA synthesis is a target for antimicrobial agents (e.g., DapA inhibitors):
High-Throughput Screening :
- Screen compound libraries (e.g., caffeic acid derivatives) for DapA inhibition using microplate-based enzymatic assays .
Resistance Mechanisms :
- Overexpression of dapA or mutations in allosteric sites (e.g., Staphylococcus aureus) reduce drug efficacy .
Q. Advanced: What computational tools model THDPA-enzyme interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Docking Software (AutoDock Vina) :
- Phylogenetic Tools (MEGA) :
特性
分子式 |
C7H9NO4 |
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分子量 |
171.15 g/mol |
IUPAC名 |
(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1 |
InChIキー |
CXMBCXQHOXUCEO-BYPYZUCNSA-N |
SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
異性体SMILES |
C1C[C@H](N=C(C1)C(=O)O)C(=O)O |
正規SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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